molecular formula C9H12O B056074 4-Ethynylcyclohexanecarboxaldehyde CAS No. 120077-74-9

4-Ethynylcyclohexanecarboxaldehyde

Cat. No. B056074
M. Wt: 136.19 g/mol
InChI Key: GVPJGBXVJLMLEI-UHFFFAOYSA-N
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Description

4-Ethynylcyclohexanecarboxaldehyde is a chemical compound with the molecular formula C9H12O1. It has a molecular weight of 136.19 g/mol1. This product is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Ethynylcyclohexanecarboxaldehyde. However, the synthesis of similar compounds often involves complex organic reactions. For a detailed understanding of the synthesis process, it would be best to refer to relevant scientific literature234.



Molecular Structure Analysis

The analysis of the molecular structure of a compound like 4-Ethynylcyclohexanecarboxaldehyde would typically involve spectroscopic techniques567. These techniques can provide information about the compound’s electronic structure, bonding, and other physical properties. However, specific details about the molecular structure of 4-Ethynylcyclohexanecarboxaldehyde are not readily available in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving 4-Ethynylcyclohexanecarboxaldehyde are not explicitly mentioned in the sources I found8910. However, similar compounds are often involved in various organic reactions, including oxidation, reduction, and various types of substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 4-Ethynylcyclohexanecarboxaldehyde can be determined using various analytical techniques141516. However, specific details about the physical and chemical properties of 4-Ethynylcyclohexanecarboxaldehyde are not readily available in the sources I found.


Scientific Research Applications

  • Catalysis by Basic Carbons Preparation of Dihydropyridines

    :

    • The study discusses the condensation of different substituted benzaldehydes with ethyl cyanoacetate using alkaline carbons as catalysts. These products have applications as pharmaceuticals, particularly in calcium channel blockers (Perozo-Rondón et al., 2006).
  • Enantioselective Organocatalytic Formal [3 + 3]-Cycloaddition of α,β-Unsaturated Aldehydes :

    • This paper reports on the highly enantioselective organocatalyzed carbo [3 + 3] cascade cycloaddition of α,β-unsaturated aldehydes, which has applications in the synthesis of various compounds like (−)-isopulegol hydrate and (−)-cubebaol (Hong et al., 2006).
  • Prins Cyclization in Ionic Liquid Hydrogen Fluoride Salts :

    • This research involves Prins cyclization of homoallylic alcohols with various aldehydes in ionic liquid hydrogen fluoride salts, leading to the synthesis of 4-fluorinated tetrahydropyrans, thiacyclohexanes, and piperidines (Kishi, Inagi, & Fuchigami, 2008).
  • Synthesis and Characterization of Some New Indazolone and Carbohydrazide Derivatives from Azachalcones :

    • This paper describes the synthesis of new compounds like indazolone and carbohydrazide derivatives from azachalcones, which have potential applications in medicinal chemistry (Mhmood & Roof, 2022).
  • Quantum Mechanical Predictions of the Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions :

    • This study involves quantum mechanical calculations to predict the outcomes of aldol reactions of cyclohexanone with benzaldehyde, which are relevant in organic synthesis (Bahmanyar et al., 2003).
  • Mechanisms and Origins of Stereoselectivity of NHC-Catalyzed Reaction of Aldehyde and Butadienoate :

    • This research presents a computational study on the mechanisms and stereoselectivities of the reaction between benzaldehyde and butadienoate, catalyzed by N-heterocyclic carbene (Li, Zhang, & Li, 2020).
  • Photochemical and Acid-Catalyzed Rearrangements of 4-Carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one :

    • This paper discusses the synthesis and subsequent photochemical and acid-catalyzed rearrangements of a specific cyclohexadienone derivative, which are significant in the field of organic photochemistry (Schultz & Antoulinakis, 1996).
  • Full Kinetics and a Mechanism Investigation for the Generation of 4- Substituted 1, 4-Dihydropyridine Derivatives in the Presence of Green Catalyst and Aqueous Medium :

    • This study focuses on the kinetic investigation of the reaction for generating 4-substituted 1, 4-dihydropyridine derivatives, which are important in medicinal chemistry (Habibi‐Khorassani et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, cyclohexane, indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways, causes skin irritation, and may cause drowsiness or dizziness171810. However, specific safety and hazard information for 4-Ethynylcyclohexanecarboxaldehyde was not found in the sources I accessed.


Future Directions

The future directions for research on a compound like 4-Ethynylcyclohexanecarboxaldehyde could involve exploring its potential applications in various fields, such as materials science, pharmaceuticals, or energy production19. However, specific future directions for 4-Ethynylcyclohexanecarboxaldehyde are not mentioned in the sources I found.


Relevant Papers
I found several papers that might be relevant to the study of 4-Ethynylcyclohexanecarboxaldehyde
202122. However, without access to the full text of these papers, it’s difficult to determine their relevance. I recommend accessing these papers for a more in-depth understanding of this compound.


properties

IUPAC Name

4-ethynylcyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-8-3-5-9(7-10)6-4-8/h1,7-9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPJGBXVJLMLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylcyclohexane-1-carbaldehyde

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Oxalyl chloride (354 μl.) was dissolved in dry dichloromethane (3 ml.) at -70° under nitrogen. Dimethyl sulphoxide (650 μl) in dichloromethane (3 ml.) was then added. After stirring for 5 minutes a solution of 4-ethynylcyclohexylmethanol (0.5 g.) in dichloromethane (5 ml.) was added dropwise over 5 minutes. The reaction mixture was stirred for 30 minutes at -70° before triethylamine (2.5 ml.) was added. After warming to 25° over 3 hours, water was added and the organic phase separated, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution and brine, and dried. Evaporation gave 4-ethynylcyclohexanecarboxaldehyde as a colourless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethynylcyclohexanecarboxaldehyde
Reactant of Route 2
4-Ethynylcyclohexanecarboxaldehyde
Reactant of Route 3
4-Ethynylcyclohexanecarboxaldehyde
Reactant of Route 4
4-Ethynylcyclohexanecarboxaldehyde
Reactant of Route 5
4-Ethynylcyclohexanecarboxaldehyde
Reactant of Route 6
4-Ethynylcyclohexanecarboxaldehyde

Citations

For This Compound
1
Citations
JB Weston, JP Larkin, DA Pulman, I Holden… - Pesticide …, 1995 - Wiley Online Library
4‐tert‐Butyl‐2,6,7‐trioxabicyclo[2.2.2]octanes and 5‐tert‐butyl‐1,3‐dithianes with the 4‐ethynylcyclohexyl substituent in the 1‐ and 2‐positions, respectively, are potent insecticides …
Number of citations: 1 onlinelibrary.wiley.com

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